![molecular formula C22H17IN4S B12905331 2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide CAS No. 62495-57-2](/img/structure/B12905331.png)
2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is known for its potential therapeutic applications due to its unique structural features, which include a triazole ring fused with a quinazoline moiety. The presence of the methylthio and diphenyl groups further enhances its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the substitution of the methylthio group with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include aryl amines, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various N-substituted derivatives of the triazoloquinazoline scaffold, which exhibit enhanced biological activities .
科学研究应用
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide has several scientific research applications, including:
作用机制
The mechanism of action of 2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .
相似化合物的比较
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide is unique due to the presence of the methylthio group, which enhances its biological activity compared to other similar compounds. The diphenyl groups also contribute to its distinct pharmacological profile .
属性
CAS 编号 |
62495-57-2 |
|---|---|
分子式 |
C22H17IN4S |
分子量 |
496.4 g/mol |
IUPAC 名称 |
2-methylsulfanyl-1,5-diphenyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium;iodide |
InChI |
InChI=1S/C22H17N4S.HI/c1-27-22-24-26-20(16-10-4-2-5-11-16)23-19-15-9-8-14-18(19)21(26)25(22)17-12-6-3-7-13-17;/h2-15H,1H3;1H/q+1;/p-1 |
InChI 键 |
LZVHTVBJSAKSRC-UHFFFAOYSA-M |
规范 SMILES |
CSC1=NN2C(=NC3=CC=CC=C3C2=[N+]1C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


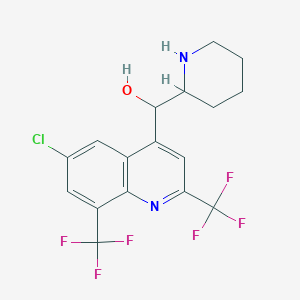
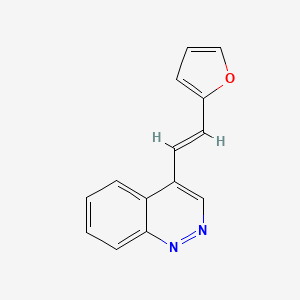
![5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905255.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
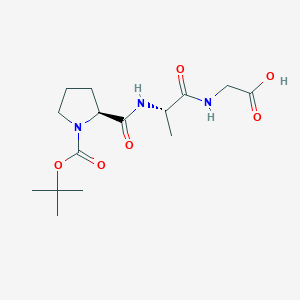
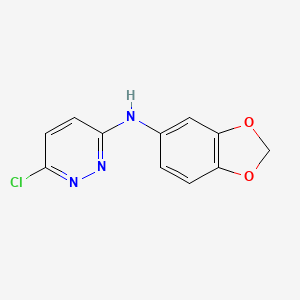
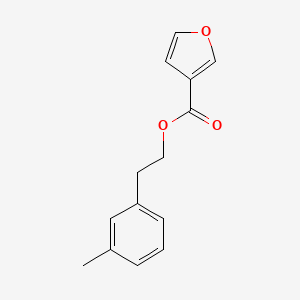

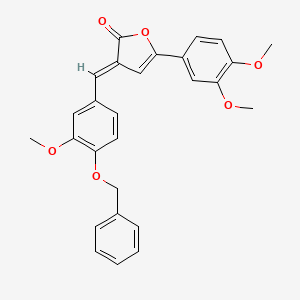
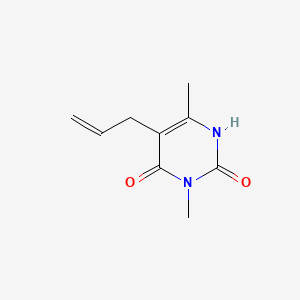
![6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid](/img/structure/B12905292.png)


![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
